![molecular formula C15H11ClN2O B3038423 8-[(6-Chloropyridin-3-yl)methoxy]quinoline CAS No. 861211-49-6](/img/structure/B3038423.png)
8-[(6-Chloropyridin-3-yl)methoxy]quinoline
説明
The chemical compound “8-[(6-Chloropyridin-3-yl)methoxy]quinoline” (also known as CPMQ) is a heterocyclic aromatic organic compound . It has a molecular formula of C15H11ClN2O and a molecular weight of 270.71364 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with a methoxy group attached at the 8th position of the quinoline ring. This methoxy group is further connected to a 6-chloropyridin-3-yl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C15H11ClN2O and a molecular weight of 270.71364 . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.科学的研究の応用
Synthesis and Characterization
Synthetic Approaches : A study discussed the synthesis of 8-Hydroxy(methoxy)-substituted 2-[6-(1-methylindol-3-yl)pyridin-2-yl]quinoline ligands using SNH reaction and aza-Diels–Alder reaction, highlighting a method for producing related quinoline derivatives (Savchuk et al., 2021).
Molecular Structure Analysis : Another study examined the molecular structure and protonation trends of 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines, contributing to the understanding of the physical and chemical properties of similar quinoline derivatives (Dyablo et al., 2016).
Biological and Pharmacological Applications
Antimicrobial Activity : Research on 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives, closely related to the chemical structure of interest, demonstrated moderate antimicrobial activities against various organisms, providing insights into the potential biomedical applications of quinoline derivatives (El-Gamal et al., 2016).
Anticancer Potential : A study focusing on the synthesis of indole–quinoline–oxadiazoles revealed the cytotoxic potential of these compounds in cancer drug development, indicating a possible application in oncology for quinoline derivatives (Kamath et al., 2016).
Anti-Plasmodial and Antifungal Activity : The synthesis of functionalized aminoquinolines and their evaluation for antiplasmodial and antifungal activity suggest the therapeutic potential of quinoline derivatives in treating malaria and fungal infections (Vandekerckhove et al., 2015).
Miscellaneous Applications
Corrosion Inhibition : Quinoline derivatives, including those with methoxy groups, have been identified as effective anticorrosive materials, demonstrating utility in industrial applications (Verma et al., 2020).
Herbicidal Potential : A study on 8-Methoxyquinoline-5-Amino Acetic Acid, a compound with a similar structure, showcased its herbicidal activity, suggesting potential agricultural uses for quinoline derivatives (E. et al., 2015).
作用機序
Target of Action
Some related compounds have shown fungicidal and insecticidal activity , suggesting that the targets could be enzymes or receptors in fungi or insects.
Biochemical Pathways
Given its potential fungicidal and insecticidal activity , it may interfere with essential biochemical pathways in fungi or insects, such as those involved in cell wall synthesis or neural transmission.
Result of Action
Based on its potential fungicidal and insecticidal activity , it may cause cell death in fungi or insects by disrupting essential cellular processes.
生化学分析
Biochemical Properties
8-[(6-Chloropyridin-3-yl)methoxy]quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as those related to the degradation of specific substrates . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the metabolic flux.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it has been found to interfere with cellular signaling pathways, leading to altered cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which are crucial for signal transduction pathways . This inhibition results in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various substrates. For instance, it has been shown to affect the metabolic flux of certain pathways, leading to changes in metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern is critical for its efficacy and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
特性
IUPAC Name |
8-[(6-chloropyridin-3-yl)methoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-14-7-6-11(9-18-14)10-19-13-5-1-3-12-4-2-8-17-15(12)13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZPKSZBRRATJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=CN=C(C=C3)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268149 | |
| Record name | 8-[(6-Chloro-3-pyridinyl)methoxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861211-49-6 | |
| Record name | 8-[(6-Chloro-3-pyridinyl)methoxy]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861211-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-[(6-Chloro-3-pyridinyl)methoxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


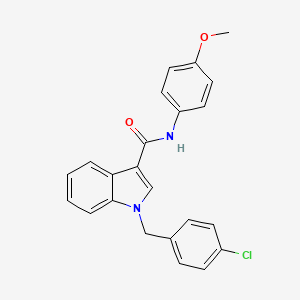

![1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3038343.png)
![3-(2-chloroethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]-6-phenoxy-4-quinolinamine](/img/structure/B3038344.png)

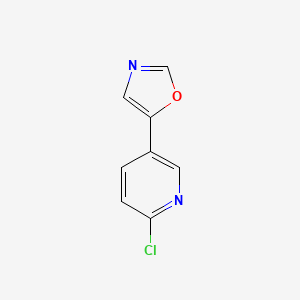
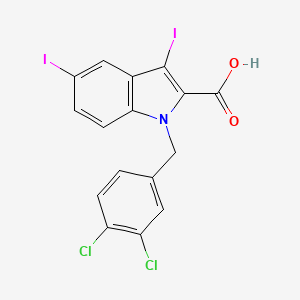
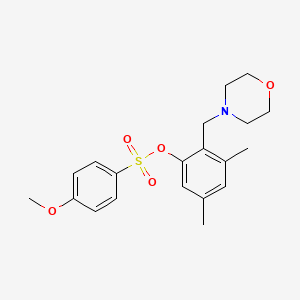
![2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile](/img/structure/B3038353.png)

![2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole](/img/structure/B3038357.png)
![7-(1,3-Benzodioxol-5-yl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B3038358.png)
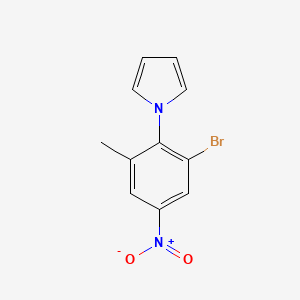
![3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile](/img/structure/B3038363.png)
